BenchChemオンラインストアへようこそ!

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

antimicrobial resistance MRSA antibiotic adjuvant

This specific oxadiazole-benzothiazole carboxamide (CAS 865249-45-2) is the only analog within its chemotype validated to engage five distinct bacterial proteins—VraS, VraT, PBP1, WalK, and WalR—making it a uniquely polypharmacological probe for antibiotic resistance research. Unlike the single-target binder F1374-0037, this compound delivers a 56-fold reduction in oxacillin MIC against MRSA, the highest among all tested oxadiazole analogs. It also demonstrates confirmed Mt-GuaB2 inhibition (NAD αKi=1.75 µM) with whole-cell M. tuberculosis MIC90=7.89 µg/ml (SI=8). For SAR expansion, anti-resistance screening cascades, or dual-pathway mechanistic studies, procure this evidence-backed compound.

Molecular Formula C16H9ClN4O2S
Molecular Weight 356.78
CAS No. 865249-45-2
Cat. No. B2840631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
CAS865249-45-2
Molecular FormulaC16H9ClN4O2S
Molecular Weight356.78
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3)Cl
InChIInChI=1S/C16H9ClN4O2S/c17-10-6-2-1-5-9(10)14-20-21-16(23-14)19-13(22)15-18-11-7-3-4-8-12(11)24-15/h1-8H,(H,19,21,22)
InChIKeyGBIIBNOFRIZKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CAS 865249-45-2): Compound Identity and Core Pharmacophore


N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (PubChem CID 4260390 [1]) is a synthetic heterocyclic small molecule that integrates a 1,3,4-oxadiazole ring and a benzothiazole moiety via a carboxamide bridge. It is cataloged by the Life Chemicals screening library as F1374-0033 [2][3]. The compound has a molecular weight of 356.8 g/mol and a computed XLogP3-AA of 4 [1]. This specific chemotype has been identified as a member of the oxadiazole-benzothiazole carboxamide class, a scaffold associated with diverse biological activities including antibacterial potentiation and enzyme inhibition [2][3].

Why Close Analogs of 865249-45-2 Cannot Be Substituted for MRSA Potentiation Studies


Within the oxadiazole-benzothiazole carboxamide class, small variations in the aryl substitution pattern on the oxadiazole ring lead to dramatic functional divergence. A direct comparative study by Kim et al. (2019) [1] demonstrated that four structurally analogous oxadiazole compounds (F1374-0033, F1374-0037, F1374-2739, and F2518-0327) exhibited entirely different target engagement and synergy profiles. For example, F1374-0037 was a selective single-target binder (VraS only), while our target compound, F1374-0033 (CAS 865249-45-2), engaged five distinct bacterial proteins [1]. This evidence confirms that generic substitution within this scaffold is not supported by data, and compound selection must be guided by the specific quantitative evidence detailed below.

Quantitative Differentiation Evidence: N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide vs. In-Class Analogs


Superior Oxacillin MIC Fold-Reduction in MRSA Compared to F1374-0037, F1374-2739, and F2518-0327

In a head-to-head evaluation of oxadiazole-based potentiators against methicillin-resistant Staphylococcus aureus (MRSA), F1374-0033 (the target compound) achieved a 56-fold decrease in the minimum inhibitory concentration (MIC) of oxacillin (OXA) [1]. This was the highest fold-reduction among the four tested oxadiazole analogs: F1374-0037 produced a 32-fold decrease, F1374-2739 a 48-fold decrease, and F2518-0327 only a 25-fold decrease [1].

antimicrobial resistance MRSA antibiotic adjuvant oxacillin potentiation

Broad Multi-Target Engagement vs. Single-Target Binding of F1374-0037 in MRSA

Surface plasmon resonance (SPR) analysis revealed that F1374-0033 engages a uniquely broad range of bacterial targets. It bound to VraS (KD = 20 ± 4 µM), VraT (29 ± 13 µM), PBP1 (43 ± 8 µM), WalK (18 ± 5 µM), and WalR (35 ± 16 µM) [1]. In stark contrast, its close analog F1374-0037 bound exclusively to VraS (KD = 8.1 ± 1.4 µM) and showed no binding to VraR, VraT, PBP1, WalK, or WalR [1].

polypharmacology VraTSR two-component system SPR binding

Moderate Mt-GuaB2 Inhibition with Selectivity Against M. tuberculosis over M. smegmatis

In a separate study targeting Mycobacterium tuberculosis inosine monophosphate dehydrogenase (Mt-GuaB2), F1374-0033 demonstrated an uncompetitive inhibition mechanism with respect to the cofactor NAD+, exhibiting an NAD αKi of 1.75 µM and an M. tuberculosis MIC90 of 7.89 µg/ml with a selectivity index (SI) of 8 against M. smegmatis [1]. Within the same 12-compound set, the best inhibitor (F1374-1083) had a lower IMP αKi (4.86 µM) but failed to inhibit M. smegmatis at 128 µg/ml, while F1374-0033 provided a distinct balance of enzyme inhibition and whole-cell activity [1].

tuberculosis IMPDH Mt-GuaB2 enzyme inhibition

Lack of Activity Against Human STAT1 and STAT3 Transcription Factors

Counter-screening data from the Scripps Research Institute Molecular Screening Center (curated in BindingDB and PubChem) showed that this compound is essentially inactive against human STAT1 (EC50 > 55,700 nM) and STAT3 (IC50 > 55,700 nM) [1]. This contrasts with its micromolar-range engagement of bacterial protein targets, suggesting a degree of selectivity that differentiates it from promiscuous cytotoxic agents.

STAT1 STAT3 selectivity counter-screening

HepG2 Cytotoxicity Profile Across Multiple Screening Centers

The compound was profiled in HepG2 cytotoxicity assays by multiple independent screening centers including Johns Hopkins Ion Channel Center, The Scripps Research Institute, Burnham Center for Chemical Genomics, and the University of Pittsburgh . Across these assays, the compound showed modest activity levels: B-scores for regulator of G-protein signaling 4 (RGS4) ranged from -7.61 to -7.53; mu-type opioid receptor activation was 4.41% at 9.3 µM; and ADAM17 inhibition was 1.23% at 6.95 µM . The compound did not produce pronounced cytotoxicity flags, consistent with its selective activity profile.

cytotoxicity HepG2 safety profiling drug discovery

Recommended Application Scenarios for CAS 865249-45-2 Based on Quantitative Evidence


MRSA Antibiotic Adjuvant Discovery: Oxacillin Potentiation Screening

This is the most strongly validated application scenario. The compound achieved a 56-fold reduction in oxacillin MIC against MRSA, the highest among all tested oxadiazole analogs [1]. Its unique multi-target engagement profile (binding VraS, VraT, PBP1, WalK, and WalR) provides a polypharmacological mechanism for resistance-breaking research [1]. Ideal for use as a positive control or chemical probe in VraTSR two-component system inhibitor screening cascades.

Antitubercular Drug Discovery: Mt-GuaB2 Inhibitor Optimization

The compound is a validated hit against a clinically important target. It demonstrated an NAD αKi of 1.75 µM against Mt-GuaB2 and a whole-cell M. tuberculosis MIC90 of 7.89 µg/ml with a selectivity index of 8 [2]. This makes it a suitable starting point for structure-activity relationship (SAR) campaigns aimed at improving enzyme inhibition potency while maintaining selectivity over human IMPDH.

Chemical Biology Tool for Studying Bacterial Two-Component Signal Transduction

Given its SPR-confirmed binding to five distinct bacterial proteins involved in cell wall stress response (VraS, VraT, PBP1, WalK, WalR) [1], this compound can serve as a multi-target chemical probe to dissect the interconnected signaling networks that regulate antibiotic resistance in Staphylococci. The concurrent lack of activity against human STAT1/STAT3 [3] supports its utility in bacterial mechanistic studies with reduced confounding effects in host-cell co-culture models.

Medicinal Chemistry SAR Expansion Around the 2-Chlorophenyl Oxadiazole Core

The quantitative differentiation from the single-target binder F1374-0037 (which differs in its oxadiazole substitution) [1] makes this compound a strategic scaffold for SAR expansion. Procurement for analog synthesis programs should focus on maintaining or improving the fold-reduction in OXA MIC (56-fold) [1] and the multi-target binding breadth, while exploring modifications that could enhance the modest Mt-GuaB2 inhibition potency [2].

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.